molecular formula C8H7N3O5 B1674277 Furazolidone CAS No. 67-45-8

Furazolidone

Cat. No.: B1674277
CAS No.: 67-45-8
M. Wt: 225.16 g/mol
InChI Key: PLHJDBGFXBMTGZ-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furazolidone is a nitrofuran antibacterial agent and monoamine oxidase inhibitor. It is primarily used to treat bacterial and protozoal infections, including diarrhea and enteritis caused by susceptible organisms. This compound has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as certain protozoa .

Mechanism of Action

Target of Action

Furazolidone, a nitrofuran derivative, primarily targets bacterial DNA . It has a broad antibacterial spectrum, being active against a variety of organisms including E. coli, staphylococci, Salmonella, Shigella, Proteus, Aerobacter aerogenes, Vibrio cholerae and Giardia lamblia .

Mode of Action

This compound and its related free radical products are believed to bind to bacterial DNA and induce cross-links . This interaction with bacterial DNA leads to high levels of mutations (transitions and transversions) in the bacterial chromosome . The bactericidal activity of this compound is based upon its interference with DNA replication and protein production .

Biochemical Pathways

The primary metabolic pathway of this compound begins with nitro-reduction to the aminofuran derivative . Two major metabolites are produced: 3-amino-2-oxazolidone (AOZ) or beta-hydroxyethylhydrazine (HEH) . AOZ is responsible for monoamine oxidase inhibition .

Pharmacokinetics

This compound is rapidly and extensively metabolized . The primary metabolic pathway identified begins with nitro-reduction to the aminofuran derivative . Two major metabolites are produced: 3-amino-2-oxazolidone (AOZ) or beta-hydroxyethylhydrazine (HEH) . AOZ is responsible for monoamine oxidase inhibition .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its interference with DNA replication and protein production . This antimicrobial action minimizes the development of resistant organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, warming temperatures and overuse of antibiotics are probably enhancing antibiotic resistance and bacterial infection . Therefore, continuous surveillance, careful appropriate antibiotic susceptibility testing (AST), and limitation on improper antibiotic usage are crucial .

Biochemical Analysis

Biochemical Properties

Furazolidone plays a significant role in biochemical reactions by interfering with bacterial DNA replication and protein production. It binds to bacterial DNA, leading to the inhibition of monoamine oxidase . This interaction results in the formation of free radicals and reactive oxygen species, which cause damage to bacterial cells. This compound interacts with various enzymes and proteins, including monoamine oxidase and bacterial DNA .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to inhibit cell division and induce cell death in bacterial cells by causing DNA damage and disrupting protein synthesis . In mammalian cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. It has been reported to cause oxidative stress and mitochondrial dysfunction, leading to apoptosis in certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves the binding of the compound and its free radical products to bacterial DNA, inducing cross-links and mutations . This leads to the inhibition of DNA replication and protein synthesis, ultimately resulting in bacterial cell death. This compound also inhibits monoamine oxidase, which contributes to its antimicrobial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions but can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that this compound can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound is effective in treating infections without causing significant adverse effects . At higher doses, it can cause toxicity, including gastrointestinal disturbances, neurotoxicity, and hepatotoxicity . Threshold effects have been observed, with higher doses leading to more severe toxic effects .

Metabolic Pathways

This compound is rapidly and extensively metabolized in the body. The primary metabolic pathway involves nitro-reduction to the aminofuran derivative, producing two major metabolites: 3-amino-2-oxazolidone and beta-hydroxyethylhydrazine . These metabolites are responsible for the inhibition of monoamine oxidase and contribute to the compound’s antimicrobial activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes and accumulate in bacterial cells, where it exerts its antimicrobial effects . The compound is also distributed to various tissues in the body, including the liver, kidneys, and gastrointestinal tract .

Subcellular Localization

This compound is localized within bacterial cells, where it binds to DNA and inhibits replication and protein synthesis . In mammalian cells, this compound can localize to the mitochondria, where it induces oxidative stress and mitochondrial dysfunction . The compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furazolidone can be synthesized through the reaction of 5-nitro-2-furaldehyde with semicarbazide to form 5-nitro-2-furfurylidene semicarbazone. This intermediate is then cyclized with ethylene oxide to yield this compound .

Industrial Production Methods: The industrial preparation of this compound involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Furazolidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Furazolidone has diverse applications in scientific research:

Comparison with Similar Compounds

    Nitrofurantoin: Another nitrofuran derivative with antibacterial activity.

    Nitrofurazone: A nitrofuran compound used as a topical antibacterial agent.

    Furaltadone: A nitrofuran used in veterinary medicine.

Comparison: Furazolidone is unique due to its broad spectrum of activity and its ability to inhibit monoamine oxidase. Unlike nitrofurantoin and nitrofurazone, this compound is effective against a wider range of protozoal infections. Furaltadone, while similar, is primarily used in veterinary applications .

Properties

CAS No.

67-45-8

Molecular Formula

C8H7N3O5

Molecular Weight

225.16 g/mol

IUPAC Name

3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2/b9-5-

InChI Key

PLHJDBGFXBMTGZ-UITAMQMPSA-N

SMILES

C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

C1COC(=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]

Appearance

Light yellow to yellow crystalline powder.

Color/Form

Yellow crystals from DMF (N,N-dimethylformamide)

melting_point

254-256
255 °C
MP: 254-256 °C (decomposes)
MP: 275 °C (decomp)

Key on ui other cas no.

67-45-8

physical_description

Yellow odorless solid;  [Merck Index]

Pictograms

Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Solubility in water (pH 6): approx 40 mg/l @ 25 °C

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Furazolidone;  Furazolidine;  Furoxone;  Nitrofurazolidone;  Nitrofuroxon;  Furazolidon; 

vapor_pressure

0.0000026 [mmHg]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furazolidone
Reactant of Route 2
Reactant of Route 2
Furazolidone
Reactant of Route 3
Furazolidone
Reactant of Route 4
Furazolidone
Reactant of Route 5
Furazolidone
Reactant of Route 6
Furazolidone
Customer
Q & A

Q1: What is the primary mechanism of action of furazolidone?

A1: While the precise mechanism remains incompletely understood, this compound is believed to function as a prodrug. It undergoes reductive activation within bacterial cells, generating reactive intermediates that damage DNA and disrupt vital cellular processes [, ].

Q2: Does this compound affect mitochondrial function?

A2: Yes, research suggests that this compound can negatively impact mitochondrial function. Studies using a rat model of this compound-induced dilated cardiomyopathy showed decreased mitochondrial membrane potential and reduced activity of key enzymes like cytochrome c oxidase and succinate dehydrogenase [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C8H7N3O5 and a molecular weight of 225.16 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: Yes, this compound has been studied using various spectroscopic techniques. Studies have used ultraviolet (UV) spectrophotometry to quantify this compound in pharmaceutical formulations, often employing wavelengths around 367 nm [, ]. Neopolarographic techniques have also been utilized for its determination [].

Q5: Is this compound stable under various storage conditions?

A5: The stability of this compound can be affected by factors like temperature and pH. For instance, in egg homogenates stored at -20°C, this compound concentrations decreased by 44% after 55 days []. Specific details regarding stability under various conditions would require further investigation.

Q6: What strategies have been explored to improve the delivery of this compound to the gastrointestinal tract?

A6: Researchers have investigated novel drug delivery systems to enhance this compound's effectiveness against Helicobacter pylori in the stomach. These include chitosan microparticles formulated through spray drying [] and mucoadhesive liposomes designed to increase residence time in the stomach mucus [, ].

Q7: Has this compound demonstrated efficacy against metronidazole-resistant Trichomonas vaginalis?

A7: Yes, in vitro studies have shown this compound to be effective against both metronidazole-susceptible and resistant strains of Trichomonas vaginalis []. This compound exhibited a low minimum lethal concentration and achieved faster killing compared to tinidazole in these studies.

Q8: What is the minimum inhibitory concentration (MIC) of this compound against Helicobacter pylori?

A8: Research indicates that the MIC of this compound against Helicobacter pylori is around 4 μg/ml []. Mucoadhesive drug formulations have shown promise in extending the residence time of this compound in the stomach mucus, potentially improving its efficacy against this bacterium.

Q9: Are there known mechanisms of resistance to this compound in Helicobacter pylori?

A9: Yes, although this compound resistance remains relatively low compared to other antibiotics, emerging resistance is a concern. Studies have identified specific genetic mutations in genes such as porD and oorD that may contribute to low-level this compound resistance in Helicobacter pylori [].

Q10: Does resistance to metronidazole in Helicobacter pylori influence the efficacy of this compound?

A10: this compound has shown promise as an alternative treatment option for Helicobacter pylori infections, particularly in cases where resistance to metronidazole is prevalent [, , , ]. Its low resistance rates make it a valuable tool in addressing the challenge of antibiotic resistance.

Q11: What are the primary concerns regarding the safety of this compound?

A11: While this compound has a history of use, concerns about its safety, particularly regarding potential carcinogenicity, have led to restrictions on its use [, ]. Balancing its efficacy with potential long-term risks remains a crucial consideration.

Q12: How are this compound residues detected in animal tissues?

A12: Since this compound is rapidly metabolized, detecting residues in animal tissues relies on identifying its metabolites. The protein-bound metabolite 3-amino-2-oxazolidinone (AOZ) serves as a marker for this compound exposure [, , , ]. Various analytical methods, including HPLC and ELISA, have been developed for AOZ detection and quantification [, ].

Q13: Can HPLC be used to simultaneously determine this compound and other drugs in combined formulations?

A13: Yes, HPLC methods have been developed for the simultaneous determination of this compound with other drugs like metronidazole in combined dosage forms []. These methods often involve reversed-phase chromatography with UV detection, ensuring accurate quantification of each component in the formulation.

Q14: What are some alternative antibiotics being explored for Helicobacter pylori eradication given concerns over this compound's safety and emerging resistance?

A14: Research is actively exploring alternative therapies, including rifabutin [], minocycline [], and tetracycline [, ], to address the growing challenge of antibiotic resistance in Helicobacter pylori. These alternatives, often used in combination with other antibiotics, aim to achieve high eradication rates while minimizing side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.